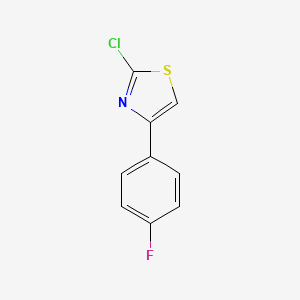

2-Chloro-4-(4-fluorophenyl)-1,3-thiazole

Description

Significance of Thiazole (B1198619) Derivatives in Drug Discovery and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govresearchgate.netwisdomlib.orgtandfonline.com This structural motif is present in a wide array of natural and synthetic compounds that exhibit significant biological activity. ijper.org Its versatility stems from its aromatic nature and the presence of multiple reactive sites, which allow for various chemical modifications to fine-tune pharmacological properties. nih.govresearchgate.net

Thiazole derivatives are recognized for their extensive range of therapeutic applications, including anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and antimalarial properties. researchgate.netwisdomlib.orgnih.gov The structural framework of thiazole is considered a "privileged scaffold" because it appears in numerous FDA-approved drugs, underscoring its importance and drug-likeness. nih.govglobalresearchonline.netbohrium.com The ability of the thiazole nucleus to interact with various biological targets, such as enzymes and receptors, makes it a focal point for the design of novel therapeutic agents. nih.govresearchgate.net Researchers continuously explore modifications to the thiazole ring to develop new compounds with enhanced potency and better safety profiles. globalresearchonline.netbohrium.com

Table 1: Examples of FDA-Approved Drugs Containing a Thiazole Moiety This table is interactive. You can sort and filter the data.

| Drug Name | Therapeutic Class | Role of Thiazole Ring |

|---|---|---|

| Dasatinib | Anticancer | Core structural component interacting with kinase targets. nih.govresearchgate.net |

| Ritonavir | Antiviral (Anti-HIV) | Forms a key part of the molecule's structure, contributing to its inhibitory activity. ijper.orgglobalresearchonline.net |

| Meloxicam | Anti-inflammatory (NSAID) | The thiazole ring is integral to its mechanism of action. ijper.orgglobalresearchonline.netresearchgate.net |

| Pramipexole | Anti-Parkinson's Agent | The 2-aminothiazole (B372263) moiety mimics dopamine's structure, enabling D2 receptor agonism. nih.govijper.org |

| Sulfathiazole | Antibacterial | An early sulfonamide antibiotic where the thiazole group is crucial for its activity. ijper.orgbohrium.com |

| Nitazoxanide | Antiparasitic | A broad-spectrum agent whose structure includes a nitrothiazole ring. globalresearchonline.netresearchgate.net |

Historical Context of Halogenated Thiazoles in Bioactive Molecules

The incorporation of halogen atoms, such as chlorine and fluorine, into bioactive molecules is a well-established strategy in medicinal chemistry. nih.gov Halogenation can significantly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Historically, the synthesis of thiazole derivatives dates back to the pioneering work of Hantzsch in the late 19th century, which involved the reaction of α-haloketones with thioamides. tandfonline.comijper.orgnih.gov

The deliberate use of halogenated thiazoles has evolved as chemists gained a deeper understanding of structure-activity relationships (SAR). Early research demonstrated that adding halogens to the phenyl ring attached to a thiazole core could be critical for biological activity. nih.gov For instance, studies on anticonvulsant thiazole derivatives showed that para-halogen substitutions on the phenyl ring were important for their efficacy. nih.gov Similarly, research into antibacterial agents found that derivatives with a 3-chloro-4-fluorophenyl group exhibited promising efficacy against staphylococcal species. mdpi.com The introduction of halogen atoms has proven to be a pivotal tactic in enhancing the potency and target engagement of drug candidates. acs.org

Overview of Current Research Landscape for 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole and Related Scaffolds

Current research recognizes this compound as a versatile intermediate in the synthesis of new molecules for both pharmaceutical and agricultural applications. chemimpex.com Its structure, combining a reactive chloro-substituent on the thiazole ring with a fluorophenyl group, makes it a valuable precursor for developing targeted therapies and crop protection agents. chemimpex.com

The research landscape for related scaffolds is active, with scientists exploring how modifications to this core structure impact biological activity.

Anticancer Agents: Researchers have synthesized various thiazole derivatives for evaluation as anticancer agents. nih.govmdpi.com For example, studies have produced (E)-N-(4-Chlorophenyl)-2-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineylidene) methyl)phenoxy)acetamide, a related compound, and tested its activity against liver cancer cell lines (HepG2-1). mdpi.com

Antimicrobial Agents: The synthesis of new derivatives from parent nuclei like [2-amino-4-(4-chlorophenyl) 1,3-thiazole] has yielded compounds with significant antifungal activity, particularly against Candida albicans and Candida glabrata. researchgate.net

Antidiabetic Agents: A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized and evaluated for their potential to inhibit the α-amylase enzyme, an important target in diabetes management. nih.gov Structure-activity relationship studies from this research indicated that the presence of the 4-fluorophenyl group on the thiazole ring enhanced the inhibitory potential of the compounds. nih.gov

Table 2: Recent Research on Scaffolds Related to this compound This table is interactive. You can sort and filter the data.

| Compound/Scaffold Class | Synthetic Approach | Investigated Biological Activity | Key Finding | Source |

|---|---|---|---|---|

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Condensation of thiosemicarbazones with 2-bromo-4-fluoroacetophenone. | α-Amylase Inhibition, Antiglycation | The 4-fluorophenyl moiety on the thiazole ring enhanced biological activity. | nih.gov |

| 2-Amino-4-(4-chlorophenyl) 1,3-thiazole derivatives | Reaction of p-chlorophenacyl bromide with thiourea, followed by further derivatization. | Antibacterial, Antifungal | Derivatives showed distinguished antifungal activity against Candida species. | researchgate.net |

| (E)-N-(4-Chlorophenyl)-2-(4-((2-(4-(aryl)thiazol-2-yl)hydrazineylidene)methyl)phenoxy)acetamide | Reaction of a thiosemicarbazone intermediate with α-haloketones. | Anticancer (Anti-Hepatocarcinogenic) | Several of the newly synthesized thiazole derivatives exhibited good anticancer effects against HepG2-1 cells. | mdpi.com |

The ongoing investigation into this compound and its analogs highlights the enduring importance of halogenated thiazole scaffolds in the search for novel and effective chemical agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAGIWOTZPAABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589638 | |

| Record name | 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42445-38-5 | |

| Record name | 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 4 Fluorophenyl 1,3 Thiazole and Its Analogs

Derivatization and Functionalization Strategies of the 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole Scaffold

The this compound core offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. These modifications are instrumental in tuning the molecule's physicochemical properties and biological activity.

Modifications at the Thiazole (B1198619) Ring

The thiazole ring of this compound is a versatile platform for various chemical transformations. Key modifications include reactions at the C2 and C5 positions.

The C2 position, activated by the chloro substituent, is highly susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. A prominent example is the synthesis of 2-amino and 2-hydrazinyl derivatives. The reaction of this compound with various amines or hydrazine (B178648) derivatives typically proceeds under thermal conditions or with the assistance of a base to yield the corresponding 2-substituted products. For instance, the synthesis of N-substituted 2-aminothiazole (B372263) derivatives has been reported through the reaction of 2-chlorothiazoles with the appropriate amine. nih.govresearchgate.netzenodo.org

Another significant modification at the C2 position involves the formation of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles. While often synthesized from 2-bromo-4-fluoroacetophenone and thiosemicarbazones, this transformation highlights the reactivity of the C2 position and the potential to introduce complex side chains. nih.govlongdom.org

The C5 position of the thiazole ring is generally more susceptible to electrophilic substitution, a characteristic reactivity of the thiazole nucleus. researchgate.net While direct electrophilic substitution on the this compound is not extensively documented in the reviewed literature, related systems demonstrate the feasibility of such reactions. For example, functionalization at the C5 position has been achieved in other 2,4-disubstituted thiazoles, such as the synthesis of 2-(4-chlorophenyl)-4-methylthiazole-5-carbohydrazide, indicating that this position is accessible for derivatization. nih.gov

Table 1: Examples of Modifications at the Thiazole Ring

| Position | Reaction Type | Reagents/Conditions | Product Type |

| C2 | Nucleophilic Substitution | Amines, heat or base | 2-Aminothiazole derivatives |

| C2 | Nucleophilic Substitution | Hydrazine hydrate | 2-Hydrazinylthiazole derivatives |

| C5 | Electrophilic Substitution | General principle for thiazoles | C5-substituted thiazole derivatives |

Modifications on the 4-Fluorophenyl Moiety

The 4-fluorophenyl group at the C4 position of the thiazole ring provides further opportunities for derivatization, primarily through electrophilic and nucleophilic aromatic substitution reactions.

The fluorine atom itself can be a site for nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. In a related methyl 2-(2-chloro-4-fluorophenyl)thiazole-4-carboxylate system, the para-fluoro group has been shown to react selectively with nitrogen nucleophiles like piperazine (B1678402) or morpholine (B109124) in DMF at 60°C to yield 4-aminophenyl derivatives. evitachem.com This suggests that the fluorine atom in this compound could potentially be displaced by strong nucleophiles under suitable conditions.

Electrophilic aromatic substitution on the 4-fluorophenyl ring is another viable strategy for functionalization. The fluorine atom is an ortho-, para-director, and the positions ortho to the fluorine (and meta to the thiazole ring) are the most likely sites for electrophilic attack. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation could be employed to introduce a variety of substituents onto the phenyl ring, although specific examples for this exact substrate are not prevalent in the literature reviewed. researchgate.netresearchgate.net For instance, direct nitration of five-membered heterocycles and their phenyl substituents has been achieved using nitric acid in trifluoroacetic anhydride. researchgate.net

Table 2: Potential Modifications on the 4-Fluorophenyl Moiety

| Position on Phenyl Ring | Reaction Type | Potential Reagents | Potential Product |

| C4 (ipso-position) | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., amines, alkoxides) | 4-substituted phenyl derivatives |

| C3 & C5 (ortho to Fluoro) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | 3-Nitro-4-fluorophenyl derivatives |

| C3 & C5 (ortho to Fluoro) | Electrophilic Aromatic Substitution | Br₂/FeBr₃ | 3-Bromo-4-fluorophenyl derivatives |

Halogen Substitution Reactions

The chlorine atom at the C2 position of the thiazole ring is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This reactivity is a cornerstone for the derivatization of the this compound scaffold.

A wide range of nucleophiles can be used to displace the C2-chloro substituent. As previously mentioned, reactions with primary and secondary amines are common, leading to the formation of a diverse library of 2-aminothiazole derivatives. nih.govresearchgate.netzenodo.org These reactions often proceed smoothly in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated.

Beyond amines, other nucleophiles such as alkoxides and thiols can also be employed. The reaction of 2-chlorothiazoles with sodium methoxide (B1231860) has been reported to yield the corresponding 2-methoxythiazole (B88229) derivatives. longdom.orgsciepub.com This demonstrates the feasibility of introducing oxygen-based nucleophiles at the C2 position. Similarly, although specific examples with this compound are scarce in the reviewed literature, the general reactivity of 2-chlorothiazoles suggests that thiolates would react in a similar fashion to yield 2-thioether derivatives.

The ease of this substitution allows for the introduction of a vast array of functionalities, which is a key strategy in the exploration of the chemical space around this scaffold.

Table 3: Examples of Halogen Substitution Reactions at C2

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary/Secondary Amines | 2-Amino-4-(4-fluorophenyl)-1,3-thiazole derivatives |

| Alkoxides | Sodium Methoxide | 2-Methoxy-4-(4-fluorophenyl)-1,3-thiazole |

| Thiols | Sodium Thiolates (inferred) | 2-(Alkyl/Aryl)thio-4-(4-fluorophenyl)-1,3-thiazole derivatives |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro 4 4 Fluorophenyl 1,3 Thiazole Derivatives

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as NMR, IR, Raman, Mass Spectrometry, and UV-Visible spectroscopy provide detailed information about the atomic arrangement and electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, DEPT) for Positional and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of a 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole derivative, the proton on the thiazole (B1198619) ring (H-5) is expected to appear as a singlet in the aromatic region. For instance, in related 4-phenylthiazole (B157171) structures, this proton signal is typically observed around 6.98-7.13 ppm. rsc.org The protons of the 4-fluorophenyl group will present as a set of two doublets or a multiplet, characteristic of a para-substituted benzene (B151609) ring, typically in the range of 7.10-8.10 ppm. rsc.org The coupling between the fluorine atom and the ortho-protons on the phenyl ring provides additional structural confirmation.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The carbon atoms of the thiazole ring in related structures resonate at distinct chemical shifts: C-2 (the carbon bearing the chloro group) is expected in the region of 167-170 ppm, C-4 (attached to the fluorophenyl group) around 148-151 ppm, and C-5 around 101-107 ppm. rsc.orgasianpubs.org The carbons of the 4-fluorophenyl ring will show characteristic signals, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). The chemical shifts for the phenyl ring carbons typically appear between 115 ppm and 135 ppm. rsc.org For example, in 2-amino-4-(4-fluorophenyl)thiazole, the fluorinated phenyl carbons appear at δ 163.1 and 160.7 (d, J(C, F)=242.7 Hz), 128.0 and 127.9 (d, J(C, F)=8.0 Hz), and 115.8 and 115.6 (d, J(C, F)=21.5 Hz).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, although for this specific molecule, it would primarily confirm the presence of the CH group at position 5 of the thiazole ring and the CH groups of the phenyl ring.

Table 1: Expected NMR Chemical Shifts (δ, ppm) for this compound based on Analogues Data is illustrative and based on reported values for similar structures. rsc.orgasianpubs.org

| Atom | Spectrum | Expected Chemical Shift (ppm) | Notes |

| H-5 (Thiazole) | ¹H NMR | ~7.0 - 7.2 | Singlet |

| Ar-H (Fluorophenyl) | ¹H NMR | ~7.1 - 8.0 | Two doublets or a multiplet |

| C-2 (Thiazole) | ¹³C NMR | ~167 - 170 | Carbon attached to Chlorine |

| C-4 (Thiazole) | ¹³C NMR | ~148 - 151 | Carbon attached to Aryl group |

| C-5 (Thiazole) | ¹³C NMR | ~101 - 107 | Protonated thiazole carbon |

| Ar-C (Fluorophenyl) | ¹³C NMR | ~115 - 164 | Includes C-F coupling |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would display several key absorption bands. The C-H stretching vibrations of the aromatic rings (phenyl and thiazole) typically appear in the 3100-3000 cm⁻¹ region. scielo.org.za The characteristic stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings are expected in the 1600-1450 cm⁻¹ range. rsc.org The C-S stretching vibration of the thiazole ring is generally observed at lower frequencies, often around 700-600 cm⁻¹. scielo.org.za The presence of the halogen substituents is also detectable; the C-Cl stretching vibration usually appears in the 850-550 cm⁻¹ region, while the C-F stretch gives a strong band typically in the 1250-1000 cm⁻¹ range. In studies of similar compounds, bands for N-H stretching were seen at 3278–3138 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C-S bonds, which often give strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound Data is illustrative and based on reported values for similar structures. scielo.org.zarsc.orgnih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N / C=C Ring Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 850 - 550 |

| C-S Stretch | 700 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.orgnih.gov

The mass spectrum of this compound (C₉H₅ClFNS) would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a clear indicator of a chlorine-containing compound. libretexts.org

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for arylthiazoles include the cleavage of the thiazole ring. nih.gov Expected fragment ions could arise from the loss of a chlorine radical (∙Cl), followed by further decomposition. Cleavage of the thiazole ring itself is also a prominent fragmentation pathway observed in related structures. nih.gov

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description | Notes |

| [C₉H₅³⁵ClFNS]⁺ | Molecular Ion (M⁺) | The most abundant peak of the molecular ion cluster. |

| [C₉H₅³⁷ClFNS]⁺ | Molecular Ion Isotope Peak (M+2) | Approximately 1/3 the intensity of the M⁺ peak. libretexts.org |

| [C₉H₅FNS]⁺ | Loss of Chlorine | Fragmentation ion resulting from the loss of a Cl radical. |

| [C₈H₄FN]⁺ | Fluorobenzonitrile cation | A possible fragment from the breakdown of the parent structure. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated system formed by the phenyl and thiazole rings.

In related 4-(4-fluorophenyl)thiazole derivatives, absorption peaks are observed in the ultraviolet region. nih.gov For instance, studies on similar thiazole systems have reported absorption maxima (λ_max) in the range of 340-410 nm. scielo.org.za These transitions are typically attributed to the HOMO-LUMO energy gap in the molecule. The exact position and intensity of the absorption bands are influenced by the solvent polarity and the specific electronic nature of the substituents on the heterocyclic and aromatic rings.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. By diffracting X-rays off a single crystal, a detailed electron density map is generated, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. mdpi.com

Furthermore, SCXRD reveals the crystal packing, identifying intermolecular interactions such as C-H···N, C-H···Cl, or π-π stacking interactions that stabilize the crystal lattice. nih.gov These non-covalent interactions are crucial in understanding the solid-state properties of the material.

Table 4: Representative Single Crystal X-ray Diffraction Data for a Related Thiazole Derivative Data from a representative analogue, 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, to illustrate typical parameters. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4379 (19) |

| b (Å) | 12.305 (3) |

| c (Å) | 16.808 (4) |

| α (°) | 88.596 (5) |

| β (°) | 84.131 (4) |

| γ (°) | 76.721 (5) |

| Volume (ų) | 1489.3 (6) |

| Z (molecules/unit cell) | 4 |

Analysis of Molecular Packing and Intermolecular Interactions

The supramolecular architecture of this compound derivatives in the solid state is dictated by a complex interplay of various intermolecular interactions. These non-covalent forces are crucial in determining the crystal packing, stability, and ultimately the material's properties. Detailed crystallographic studies, including Hirshfeld surface analysis, provide profound insights into the nature and significance of these interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of atomic contacts.

Other principal interactions that contribute significantly to the crystal packing of related thiazole derivatives include C···H/H···C, Cl···H/H···Cl, and O···H/H···O contacts. nih.govnih.gov The relative contributions of these interactions vary depending on the specific substituents present in the molecule. For example, in a dichlorophenyl thiophene (B33073) derivative, Cl···H/H···Cl interactions are prominent, while in a thiazole derivative with dimethoxy groups, O···H/H···O contacts play a more significant role. nih.govresearchgate.net

The fingerprint plots for these compounds are characterized by distinct spikes and patterns that correspond to specific close contacts. The distribution and shape of these plots allow for a detailed decomposition of the intermolecular interactions, highlighting the prevalence of van der Waals forces and weaker hydrogen bonds in stabilizing the crystal structure. nih.govresearchgate.net

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Thiazole Derivative

| Interaction Type | Contribution (%) |

| H···H | 39.2 |

| C···H/H···C | 25.2 |

| Cl···H/H···Cl | 11.4 |

| O···H/H···O | 8.0 |

| Data derived from a study on 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. nih.gov |

Hydrogen Bonding Networks (C-H...X, N-H...X, O-H...X)

Although the title compound lacks classical hydrogen bond donors like O-H or N-H, weak C-H···X (where X can be N, O, Cl, or F) hydrogen bonds are instrumental in the formation of its supramolecular assembly. In related crystal structures, C-H···Cl and C-H···O intermolecular hydrogen bonds are frequently observed, linking molecules into chains or more complex three-dimensional networks. nih.govnih.gov For example, in the crystal structure of 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, the structure is stabilized by both C—H···O and C—H···Cl intermolecular interactions. nih.gov

Pi-Stacking and Other Non-Covalent Interactions

Pi-stacking (π–π) interactions between the aromatic thiazole and phenyl rings are another critical factor in the molecular assembly of these compounds. These interactions can occur between thiazole rings of adjacent molecules or between the thiazole and phenyl rings. researchgate.netmdpi.com The geometry of these interactions can vary from parallel-displaced to T-shaped, depending on the electrostatic and steric environment. In some thiazole derivatives, π–π stacking interactions are a dominant feature, leading to the formation of layered structures. researchgate.net

However, in other closely related structures, significant π–π stacking contacts are not observed, with the shortest centroid-to-centroid distances being too long for effective interaction. nih.gov In such cases, other non-covalent forces like C-H···π interactions become more important. nih.gov These interactions involve a C-H bond pointing towards the face of a π-system (either the thiazole or phenyl ring), contributing to the formation of a three-dimensional network. nih.gov

Other non-covalent interactions, such as lp···π (lone pair-pi) contacts, can also play a role in the stabilization of the crystal structure. nih.gov The chlorine and fluorine substituents can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site, further influencing the molecular packing.

Conformational Analysis and Torsional Dynamics

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the thiazole and the 4-fluorophenyl rings. The relative orientation of these two rings is described by the torsion angle.

Crystallographic studies of analogous 4-phenyl-1,3-thiazole derivatives provide valuable insight into the preferred conformations. The dihedral angle between the thiazole ring and the attached phenyl ring can vary significantly. For example, in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the thiazole ring subtends a dihedral angle of 13.12 (14)° with the chlorophenyl ring. nih.gov In contrast, for 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, the dihedral angles between the thiazole and chlorophenyl rings in the two molecules of the asymmetric unit are 7.1 (1)° and 7.4 (1)°. nih.gov This indicates a strong preference for a nearly coplanar arrangement, which allows for extended π-electron delocalization between the aromatic systems. nih.gov

However, significant deviation from planarity can also occur. In one derivative, the torsion angle between the heterocyclic core and the 4-chlorophenyl substituent is reported as 7.0 (6)°, while the CCl3 group is displaced by a large angle of 78.4 (4)° from the thiazole plane, demonstrating how bulky substituents can induce significant torsional strain. researchgate.net The specific conformation adopted in the solid state represents a low-energy state that balances the effects of intramolecular steric hindrance and the optimization of intermolecular packing forces.

Table 2: Torsion and Dihedral Angles in Related Thiazole Derivatives

| Compound | Rings Involved | Dihedral/Torsion Angle (°) | Reference |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | Thiazole and Chlorophenyl | 13.12 (14) | nih.gov |

| 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole (Molecule 1) | Thiazole and 4-chlorophenyl | 7.1 (1) | nih.gov |

| 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole (Molecule 2) | Thiazole and 4-chlorophenyl | 7.4 (1) | nih.gov |

| 4-(4-Chlorophenyl)-2-(trichloromethylsulfanyl)-1,3-thiazole | Thiazole and 4-chlorophenyl | 7.0 (6) | researchgate.net |

Theoretical Chemistry and Computational Studies of 2 Chloro 4 4 Fluorophenyl 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, starting from its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a primary tool for studying thiazole (B1198619) derivatives due to its favorable balance of accuracy and computational cost. researchgate.net This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net Studies on similar chlorinated and fluorinated heterocyclic compounds frequently employ DFT to investigate electronic properties, molecular structure, and reactivity descriptors like frontier molecular orbitals (HOMO-LUMO). researchgate.netmdpi.com For thiazole systems, hybrid functionals like B3LYP are commonly paired with basis sets such as 6-31G* or cc-pVDZ to yield reliable results. researchgate.netnanobioletters.com

Geometry Optimization and Energetic Landscapes

Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. Using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral (torsion) angles of 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole can be precisely calculated. nih.gov

For this molecule, key parameters include the planarity between the thiazole and the 4-fluorophenyl rings. In related structures, such as 2-(4-chlorophenyl)-thiazole derivatives, the dihedral angle between the phenyl and thiazole rings is a crucial factor determining the extent of π-conjugation. mdpi.com Theoretical calculations for similar aromatic heterocycles have shown that while the rings themselves are planar, there can be a slight twist between them. mdpi.com Vibrational analysis is typically performed after optimization to confirm that the resulting structure is a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.comnih.gov

Table 1: Representative Calculated Geometrical Parameters for a Thiazole Derivative This table presents typical data obtained from DFT B3LYP/6-31G calculations on a similar 4-phenylthiazole (B157171) structure. Actual values for this compound would require specific calculation.*

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-S (thiazole) | 1.73 | |

| C=N (thiazole) | 1.31 | |

| C-Cl | 1.75 | |

| C-F | 1.36 | |

| **Bond Angles (°) ** | ||

| C-S-C | 89.5 | |

| S-C=N | 115.0 | |

| Dihedral Angle (°) | ||

| Phenyl-Thiazole | ~15-25 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT is widely used for the prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework (GIAO-DFT), is the standard for calculating isotropic shielding constants, which are then converted to chemical shifts. nih.govnih.gov

For this compound, this method can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. rsc.orgworktribe.com Calculations are often performed at levels like B3LYP/cc-pVDZ, and the results are compared against a reference compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. rsc.orgworktribe.com Studies have shown that a linear correlation between experimental and calculated shifts can significantly improve prediction accuracy. nih.gov However, it is noted in the literature that the presence of sulfur atoms can sometimes complicate calculations for thiazoles and thiadiazoles, potentially leading to less reliable predictions compared to other heterocycles. researchgate.net

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) This table illustrates a typical comparison for a substituted thiazole ring. Experimental values are from related compounds, and predicted values are hypothetical examples from GIAO-DFT calculations.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| Thiazole C2 | 152.5 | 151.2 |

| Thiazole C4 | 149.8 | 148.8 |

| Thiazole C5 | 116.2 | 115.0 |

Ab Initio Methods and Semi-Empirical Approaches

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, provide a foundational approach to solving the electronic structure of molecules without empirical parameters. nih.gov While computationally more demanding than DFT for a given level of accuracy, HF calculations are often used as a baseline or starting point for more advanced methods. nih.govrsc.org For thiazole derivatives, comparative studies have shown that DFT methods like B3LYP are generally superior to the scaled HF approach for predicting molecular geometries and vibrational frequencies. nih.gov

Semi-empirical methods, which use parameters derived from experimental data, offer a much faster but less accurate alternative. They are suitable for very large molecular systems or for generating initial geometries for higher-level optimization.

Molecular Modeling and Simulation

While quantum mechanics provides a static picture of a molecule's properties, molecular modeling and simulation techniques are used to explore its dynamic behavior.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide crucial insights into its conformational flexibility and its interactions within a biological environment, such as the active site of a protein. plos.orgresearchgate.net

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to simulate the trajectory of the atoms over a set period, often nanoseconds. nih.gov This allows researchers to observe how the molecule behaves in a dynamic state. Analyses of the simulation trajectory, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can reveal the stability of the molecule's conformation and the flexibility of its different parts. nih.govacs.org Such simulations are invaluable for understanding how a molecule might bind to a biological target, complementing findings from molecular docking studies. nih.govplos.org

Cheminformatics and Virtual Screening Applications

Cheminformatics tools and virtual screening methodologies are pivotal in the early stages of drug discovery and material science. For thiazole derivatives, including this compound, these approaches help in identifying and optimizing lead compounds with desired properties.

Virtual screening allows for the rapid assessment of large libraries of compounds to identify those with a high probability of binding to a specific biological target. Thiazole derivatives have been the subject of virtual screening campaigns to discover inhibitors for various enzymes. For instance, studies have focused on identifying thiazole derivatives as inhibitors of enzymes like phosphodiesterase-4 (PDE4) and RmlC, an enzyme essential for the biosynthesis of dTDP-rhamnose in Mycobacterium tuberculosis. jddtonline.inforesearchgate.net A multi-faceted approach combining drug-like screening, similarity screening, and molecular docking has been successfully employed to identify novel PDE4 inhibitors from thiazole derivatives. researchgate.net Such computational screening has proven effective in identifying hit compounds that can then be synthesized and evaluated experimentally. jddtonline.info

The process often involves creating a pharmacophore model based on a known active ligand or the receptor's binding site. This model, which defines the essential steric and electronic features required for biological activity, is then used to search databases of chemical structures. For example, a ligand-based pharmacophore model was constructed from the X-ray crystal structure of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to screen for potential inhibitors. mdpi.com This highlights a common strategy that could be applied to this compound to explore its potential against various therapeutic targets.

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as this compound, and a biological receptor or enzyme at the molecular level.

Thiazole derivatives have been the subject of numerous molecular docking studies to elucidate their binding modes with various biological targets. These studies are crucial for understanding the structure-activity relationships (SAR) and for designing more potent and selective inhibitors.

For instance, docking studies have been performed on thiazole derivatives with targets such as:

Antimicrobial Targets: Docking of 2,4-disubstituted thiazoles into the active site of glucosamine-6-phosphate synthase has supported in vitro antimicrobial activity results. researchgate.net Similarly, the potential of novel thiazoles as DNA gyrase inhibitors has been investigated through in silico molecular docking simulations. nih.gov

Anticancer Targets: Molecular docking has been used to study the interaction of thiazole derivatives with key cancer-related proteins like aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), B-cell lymphoma 2 (Bcl-2), and tubulin. nih.govresearchgate.net These studies help in understanding the structural basis for their cytotoxic activity. For example, docking of thiazole carboxamide derivatives into the active sites of COX enzymes has been performed to evaluate their potential as inhibitors. nih.gov

Anti-inflammatory Targets: The binding of thiazole derivatives to enzymes like 5-lipoxygenase (5-LOX) and phosphodiesterase 4 (PDE4) has been investigated to understand their anti-inflammatory potential. researchgate.netlaccei.org

Antidiabetic Targets: The antidiabetic potential of fluorophenyl-based thiazoles has been supported by docking studies with α-amylase, revealing various interactions within the enzyme's active site. nih.gov

These studies typically reveal key interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions that stabilize the ligand-receptor complex. The insights gained from these docking studies are invaluable for the rational design of new derivatives of this compound with enhanced biological activity.

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Derivative Class | Biological Target | Key Findings |

|---|---|---|

| 2,4-disubstituted thiazoles | Glucosamine-6-phosphate synthase | Compounds with NO2 and OCH3 groups showed greater affinity, supporting antimicrobial activity. researchgate.net |

| Thiazole carboxamides | Cyclooxygenase (COX) enzymes | Docking studies helped to evaluate the inhibitory potential of the synthesized compounds. nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | Aromatase, EGFR, CDK2, Bcl-2 | Compound 4c showed promising binding affinity toward the active sites of the selected proteins. researchgate.net |

| Fluorophenyl-based thiazoles | α-amylase | Synthesized compounds exhibited various interactions (pi-pi, H-bonding, van der Waals) within the enzyme active site. nih.gov |

| Pyrazol-1-yl-1,3-thiazole derivatives | Staphylococcus aureus proteins | Docking studies suggested antibacterial activity with good negative binding affinity values. amazonaws.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For thiazole derivatives, several QSAR studies have been conducted to model their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netlaccei.orgresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, which quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Key aspects of QSAR modeling for thiazole compounds include:

Descriptor Selection: The selection of relevant molecular descriptors is a critical step. For example, in a 2D-QSAR study of thiazole derivatives as 5-lipoxygenase inhibitors, descriptors like AATSC4c, AATSC7c, and GATS5s were identified as important. laccei.org In another study on the antimicrobial activity of 2,4-disubstituted thiazoles, the molecular connectivity index (2χv) and Kier's shape index (κα3) were found to be key parameters. researchgate.net

Model Development: Various statistical methods are used to build the QSAR model, with Multiple Linear Regression (MLR) being a common approach. laccei.orgimist.ma More advanced machine learning techniques, such as artificial neural networks (ANN), are also employed to capture non-linear relationships. imist.ma

Model Validation: The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. laccei.orgimist.ma This ensures that the model is robust and can make accurate predictions for new compounds.

A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors resulted in a model with a good correlation coefficient, demonstrating the utility of this approach in discovering potential anti-inflammatory agents. laccei.org Similarly, 2D and 3D-QSAR models have been developed for aryl thiazole derivatives to predict their antimicrobial activity. researchgate.net These models can guide the design of new thiazole compounds, including derivatives of this compound, with potentially enhanced biological activities.

Table 2: QSAR Studies on Thiazole Derivatives

| Biological Activity | Modeling Technique | Key Descriptors/Findings |

|---|---|---|

| 5-Lipoxygenase inhibition | 2D-QSAR (MLR) | AATSC4c, AATSC7c, AATSC8c, AATSC1p, GATS5s, VE2_Dzp, SaaS, maxHBa, JGI4, and ATSC8p were identified as important molecular descriptors. laccei.org |

| PIN1 Inhibition | 2D-QSAR (MLR, PLS, ANN) | The MLR model showed satisfactory performance with descriptors MR, LogP, ELUMO, and J. The ANN model demonstrated even better performance. imist.ma |

| Antimicrobial activity | 2D-QSAR & 3D-QSAR | Molecular connectivity index (2χv) and Kier's shape index (κα3) were key parameters for antimicrobial activity. researchgate.net |

| Antioxidant activity | 2D-QSAR & 3D-QSAR | The role of hydrophobicity, electrostatic, and steric effects were found to contribute to antioxidant activity. ijpsr.com |

Biological Activities and Pharmacological Potential of 2 Chloro 4 4 Fluorophenyl 1,3 Thiazole Derivatives

Antimicrobial Efficacy

The thiazole (B1198619) ring is a fundamental component in many biologically active compounds, including a variety of antimicrobial agents. biointerfaceresearch.commdpi.com Derivatives of 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole have been a subject of medicinal chemistry research to develop new pharmacophores that offer a broad spectrum of activity and potentially novel mechanisms of action to combat drug-resistant pathogens. pharmacybbdniit.org The presence of halogen atoms, such as chlorine and fluorine, on the phenyl ring attached to the thiazole core is known to influence the physicochemical and pharmacological properties of the compounds, often enhancing their antimicrobial potential. pharmacybbdniit.orgresearchgate.net

Antibacterial Activity against Gram-positive and Gram-negative Strains

Thiazole derivatives have demonstrated considerable antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comtbzmed.ac.ir Research into a series of 2,5-disubstituted-4-thiazolidinones, which includes derivatives bearing a 3-chloro-4-fluorophenyl imino group, has revealed promising antibacterial effects. pharmacybbdniit.orgresearchgate.net These compounds were evaluated against bacterial species such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa, Escherichia coli (Gram-negative). pharmacybbdniit.orgresearchgate.net

Structure-activity relationship (SAR) studies have indicated that the inclusion of a fluoro group in addition to a chloro group on the phenyl moiety has a significant positive impact on the antibacterial activity of these thiazole derivatives. pharmacybbdniit.orgresearchgate.net The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic characteristics, may facilitate their penetration of bacterial cell membranes, contributing to their inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain 2,4-disubstituted 1,3-thiazole derivatives have shown notable in vitro antibacterial properties. mdpi.com

Derivatives of this compound have been specifically tested against clinically relevant pathogens. In one study, 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinones were synthesized and assessed for their activity against Staphylococcus aureus and Escherichia coli. pharmacybbdniit.orgresearchgate.net The results showed that these compounds exhibited promising antibacterial activity. pharmacybbdniit.orgresearchgate.net

The substitution pattern on the thiazole ring plays a critical role in the potency against specific bacteria. For example, some pyrazole-based thiazole derivatives have displayed potent activity against S. aureus and E. coli. biointerfaceresearch.com Similarly, other studies have reported that various thiazole derivatives show significant inhibition against these two pathogens. biointerfaceresearch.com The presence of an electron-withdrawing group, such as a nitro group, on the benzene (B151609) ring attached to the thiazole has been found to enhance the antibacterial activities of certain derivatives. biointerfaceresearch.commdpi.com

| Compound Type | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinones | Staphylococcus aureus (Gram-positive) | Promising antibacterial activity | pharmacybbdniit.orgresearchgate.net |

| 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinones | Escherichia coli (Gram-negative) | Promising antibacterial activity | pharmacybbdniit.orgresearchgate.net |

| 2,4-disubstituted 1,3-thiazole derivatives (with nitro groups) | E. coli | Active, MIC values ranging from 3.92 to 4.60 µg/mL | mdpi.com |

| 2,4-disubstituted 1,3-thiazole derivatives (with nitro groups) | B. subtilis | Active, MIC values ranging from 3.39 to 4.11 µg/mL | mdpi.com |

Antifungal and Anticandidal Activity

The antifungal potential of thiazole derivatives is an area of active investigation, particularly with the rise of fungal resistance to existing treatments. nih.govfrontiersin.org While some specific series of thiazole derivatives, such as certain 2,5-disubstituted-4-thiazolidinones, have shown no significant antifungal activity, others have demonstrated potent effects. pharmacybbdniit.orgresearchgate.net For example, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity against reference strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.015–3.91 µg/mL. nih.gov The activity of some of these new thiazole derivatives against clinical C. albicans isolates was comparable, and in some cases stronger, than the standard antifungal drug nystatin. nih.gov

Research has specifically highlighted the efficacy of thiazole compounds against Candida albicans, a major human fungal pathogen. nih.govekb.egresearchgate.net One particular compound, 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT), exhibited MIC values between 0.4 and 1.9 µg/mL against C. albicans. nih.gov This compound was also shown to prolong the survival of C. elegans infected with C. albicans, indicating its potential as a therapeutic agent. nih.gov In contrast, a study on 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinones found them to be inactive against C. albicans, demonstrating that antifungal activity is highly dependent on the specific chemical structure of the derivative. pharmacybbdniit.orgresearchgate.net

| Compound Type | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | Strong activity (MIC = 0.015–3.91 µg/mL) | nih.gov |

| 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) | Candida albicans | Active (MIC = 0.4-1.9 µg/mL) | nih.gov |

| 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinones | Candida albicans | No antifungal activity observed | pharmacybbdniit.orgresearchgate.net |

Antibiofilm Properties

Bacterial biofilms are a significant challenge in clinical settings as they confer high resistance to conventional antibiotics. nih.gov Thiazole derivatives have emerged as promising agents that can interfere with biofilm formation. nih.gov A study on new thiazole nortopsentin analogues found that the compounds were able to inhibit the initial stages of biofilm formation in a dose-dependent manner, with particular selectivity against staphylococcal strains. nih.gov The most active derivatives showed IC50 values against Staphylococcus aureus ATCC 25923 ranging from 0.40 to 2.03 µM. nih.gov Notably, these compounds exhibited an anti-virulence profile, meaning they could prevent biofilm formation without affecting the growth of the bacteria in their free-floating, planktonic form. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, receptor interaction)

The mechanisms through which thiazole derivatives exert their antimicrobial effects are varied and depend on the specific structure of the compound and the target organism. One proposed mechanism for antibacterial action relates to the amphiphilic nature of these molecules. mdpi.com This property allows them to easily permeate the lipid-rich cell membranes of bacteria, leading to the leakage of cytoplasmic contents, disruption of normal cell physiology, and ultimately cell death. mdpi.com

In the context of antifungal activity, specific enzyme inhibition has been identified as a key mechanism. For the compound 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT), studies suggest it targets the fungal cell wall of C. albicans. nih.gov Analysis revealed that CPT-treated cells had a thinner cell wall, specifically a depleted glucan layer. nih.gov Further investigation indicated a significant reduction in the quantity of 1,3-β-D-glucan, a critical component of the fungal cell wall. nih.gov This suggests that the compound may act by inhibiting the enzyme 1,3-β-glucan synthase, which is essential for cell wall synthesis. nih.gov For other related heterocyclic compounds, such as 1,3,4-oxadiazoles, inhibition of the enzyme thioredoxin reductase has been proposed as the mechanism of action against C. albicans. frontiersin.org

Anticancer / Antineoplastic Activity

Thiazole derivatives are recognized for their significant potential in oncology. mdpi.comjpionline.orgresearchgate.net Marketed anticancer drugs such as Dasatinib and Tiazofurin incorporate the 1,3-thiazole ring, underscoring its importance as a pharmacophore in the development of new antineoplastic agents. jpionline.org

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is often evaluated by determining the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of the cells.

One study highlighted that (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole is a potent inhibitor of human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values of 0.78 µM and 0.62 µM, respectively. grafiati.com Another series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives also showed notable activity; compound 8a , featuring an ortho-chlorine on the phenyl ring, was the most active against HeLa cervical cancer cells with an IC50 of 1.3 µM.

Other related thiazole derivatives have also shown promise. A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones was synthesized and tested against MCF-7 and hepatocellular carcinoma (HepG2) cells. researchgate.netmdpi.com Compound 4c from this series was identified as the most active, with IC50 values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells, which were more potent than the standard drug Staurosporine. researchgate.netmdpi.com Similarly, in another study, two newly synthesized thiazole derivatives, CP1 and CP2 , were evaluated against HCT116, MCF-7, and HepG2 cell lines, showing IC50 values ranging from 4.7 µg/ml to 18 µg/ml. ekb.eg

The table below summarizes the cytotoxic activities of various thiazole derivatives against different human cancer cell lines.

Beyond direct cytotoxicity, thiazole derivatives exert their anticancer effects by modulating critical cellular pathways that control cell proliferation and programmed cell death (apoptosis). researchgate.netmdpi.com An imbalance in apoptotic proteins, such as the Bcl-2 family, can prevent apoptosis and promote cancer development. mdpi.com

Several studies have shown that thiazole-based compounds can induce apoptosis in cancer cells. For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to induce apoptosis and cause cell cycle arrest in the G2/M phase in HCT116 colon cancer cells. farmaceut.org Similarly, new thiazole-2-acetamide derivatives were reported to activate pro-apoptotic proteins like caspases 3 and 9, and Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov The investigation of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives also explored their ability to activate caspase 3 and generate reactive oxygen species (ROS), which can trigger apoptosis.

Compound 4 from a series of 1,3-thiazole analogues demonstrated the ability to induce programmed cell death by triggering apoptosis and necrosis in MCF-7 cells. mdpi.com It also caused cell cycle arrest at the G1 stage. mdpi.com These findings indicate that a key mechanism of action for these thiazole derivatives is the targeted induction of apoptosis in cancerous cells, a hallmark of effective chemotherapy.

The anticancer activity of thiazole derivatives is also attributed to their ability to inhibit key enzymes essential for cancer cell survival and proliferation. Dihydrofolate reductase (DHFR) and DNA gyrase are two such validated targets. nih.govrjpbr.combohrium.com

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in folate metabolism, necessary for the synthesis of precursors for DNA, RNA, and proteins. bohrium.com Its inhibition can halt cell proliferation, making it a prime target for anticancer drugs. rjpbr.combohrium.com Thiophene (B33073), pyrazole (B372694), and thiazole moieties are recognized as effective DHFR inhibitors. nih.gov Novel thiophenyl-pyrazolyl-thiazole hybrids have been designed and synthesized to target the DHFR enzyme. nih.gov Molecular docking studies on new 1,2,4-triazolo[1,5-a]pyrimidine derivatives showed favorable binding interactions with the essential amino acids required for the inhibition of the DHFR enzyme. nih.gov

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that manages the topological state of DNA during replication. nih.gov Its inhibition leads to the loss of cell viability and bacterial cell death, and it is also explored as an anticancer target. brc.hu A series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors were developed that show potent inhibition of DNA gyrase. brc.hu Further optimization of these analogs led to improved inhibition of DNA gyrase from both Escherichia coli and Staphylococcus aureus with IC50 values in the nanomolar range. brc.hu

Anti-HIV Activity

The thiazole scaffold is a significant pharmacophore in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). frontiersin.orgderpharmachemica.com

HIV-1 Reverse Transcriptase (RT) is a multifunctional enzyme critical for the viral replication cycle. It possesses two key enzymatic functions: a DNA polymerase activity (both RNA- and DNA-dependent) and a ribonuclease H (RNase H) activity. Both functions are essential for converting the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome.

Dual Inhibition of RT Polymerase and RNase H: Researchers have synthesized libraries of 4-arylthiazole derivatives to investigate their potential as dual inhibitors of both HIV-1 RT functions. preprints.org One study on biphenylhydrazo 4-arylthiazoles found that all tested compounds were active against both the RNA-dependent DNA polymerase (RDDP) and RNase H functions, albeit at different concentrations. preprints.org Derivative EMAC2063 was identified as the most potent, with IC50 values of 8.0 µM and 4.5 µM towards RDDP and RNase H, respectively. preprints.org This highlights the potential of the thiazole scaffold for designing dual-function inhibitors. preprints.org

Selective RNase H Inhibition: The RNase H activity of RT is a highly attractive, yet underexploited, target for anti-HIV drugs. nih.gov Several studies have focused on developing selective inhibitors for this domain. While not all are direct derivatives of the title compound, related structures show the potential of this chemical class. For example, N'-(2-hydroxy-benzylidene)-3,4,5-trihydroxybenzoylhydrazone was found to selectively inhibit the RT-associated RNase H function and was effective against NNRTI-resistant viral variants. nih.gov Additionally, certain 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases were screened for HIV-1-RNase H inhibitory activity, with compound 2k showing high activity (IC50 = 2.8–3.1 µM) and subsequent antiviral effects. mdpi.com

Reverse Transcriptase (NNRTI) Inhibition: Thiazole derivatives have also been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). In one study, 21 new 2,4,5-trisubstituted thiazole derivatives were designed and synthesized. nih.gov Several of these compounds, including 14 , 16 , 17 , and 19 , demonstrated potent inhibitory activities against wild-type HIV-1 with an IC50 value of 0.010 μM. nih.gov Furthermore, these compounds retained inhibitory effects against nine NNRTI-resistant HIV-1 strains. nih.gov Another study identified a thiazole-5-carboxamide (B1230067) derivative, GPS491 , which potently blocked HIV-1 replication by inhibiting viral gene expression with an IC50 of approximately 0.25 µM. mdpi.com

Anti-inflammatory Properties

Thiazole derivatives are well-documented for their anti-inflammatory activities. globalresearchonline.net The marketed nonsteroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole core, demonstrating the scaffold's utility in this therapeutic area. frontiersin.org The parent compound, 2-Chloro-4-(4-fluorophenyl)thiazole, is noted as a key building block for creating anti-inflammatory agents. chemimpex.com

Research has focused on synthesizing and evaluating new thiazole-based compounds for their ability to reduce inflammation. A series of 2,6-diaryl-imidazo[2,1-b] globalresearchonline.netmdpi.comnih.govthiadiazole derivatives were synthesized and evaluated in vivo for their anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov In this study, compound 5c showed better anti-inflammatory activity than the standard drug, diclofenac. nih.gov

Another study developed new derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine as potential anti-inflammatory and analgesic agents. frontiersin.org Compounds 5d and 5e from this series proved to be potent inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. frontiersin.org Compound 5e exhibited outstanding anti-inflammatory activity, with 64.59% inhibition of paw edema at 5 hours post-carrageenan administration, an effect superior to the standard drug aspirin (B1665792) at the doses tested. frontiersin.org These studies confirm that the thiazole framework is a promising platform for developing novel anti-inflammatory drugs with potentially improved efficacy and safety profiles.

Antioxidant Activity

The capacity of chemical compounds to counteract oxidative stress by scavenging free radicals is a significant area of therapeutic research. Oxidative stress is implicated in the pathology of numerous diseases. mdpi.com Several studies have investigated the antioxidant potential of various thiazole derivatives.

A series of 2,4-disubstituted thiazoles incorporating a carbazole (B46965) nucleus were synthesized and evaluated for their antioxidant properties. Certain compounds within this series demonstrated higher antioxidant activity than Butylated Hydroxytoluene (BHT), a standard antioxidant. researchgate.net Another study on fluorinated hydrazinylthiazole derivatives, specifically 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, also revealed notable free radical scavenging abilities. nih.gov While most compounds in this series showed moderate antioxidant potential, one derivative stood out. nih.gov The investigation of various thiazole derivatives highlights the antioxidant potential of this heterocyclic scaffold. chemrxiv.orgresearchgate.netmdpi.com

Table 1: Antioxidant Activity of Selected Thiazole Derivatives

| Compound ID | Structure/Class | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| 3j | 2-(2-(2-ethoxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | DPPH Radical Scavenging | 8.33 ± 0.08 mM | nih.gov |

| BHT | Butylated Hydroxytoluene (Standard) | DPPH Radical Scavenging | 207.45 µM | researchgate.net |

| 3a, 3b, 3d-f, 3i | Carbazole based 2,4-disubstituted thiazoles | DPPH Radical Scavenging | Higher than BHT | researchgate.net |

Other Therapeutic Potentials

Beyond antioxidant effects, derivatives of the thiazole scaffold have been explored for a range of other pharmacological activities.

The potential of thiazole derivatives in cardiovascular medicine has been an area of interest. Research into thiazole derivatives bearing a pyrazole moiety has shown that some of these compounds exhibit good antihypertensive α-blocking activity. researchgate.netclockss.org A study involving the synthesis of a series of these derivatives from thiosemicarbazones and a pyrazole-based ketone reported promising pharmacological screening results compared to the standard drug Minoxidil. clockss.org While not directly involving the this compound core, this research points to the potential of related structures in managing hypertension. clockss.org Separately, studies on different heterocyclic structures, such as 2-aryl-5-hydrazino-1,3,4-thiadiazoles, have also identified potent antihypertensive agents, with their mechanism attributed to a direct relaxant effect on vascular smooth muscle. nih.gov

No specific research findings on the antiallergic effects of this compound derivatives were identified in the reviewed literature.

Thiazole derivatives have been investigated for their effects on the central nervous system, including analgesic (pain management) and hypnotic (sedative) activities. A study focusing on new derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine, a close structural analog, demonstrated that these compounds are active as both analgesic and anti-inflammatory agents in in-vivo models. nih.gov The development of new analgesics aims to create effective drugs with fewer adverse effects. zsmu.edu.ua While other heterocyclic systems like quinazoline-thiadiazole and triazole derivatives have also been shown to possess sedative-hypnotic and analgesic properties respectively, the findings on thiazole-based compounds are notable. nih.govresearchgate.net

The ability to inhibit platelet aggregation is a key mechanism for antithrombotic agents. A specific thiazole derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, was identified as a potent inhibitor of collagen-induced platelet aggregation. nih.gov This compound was found to be effective in vitro across platelets from multiple species, including humans, demonstrating activity at very low concentrations. nih.gov The study highlighted its potential as a high-potential antithrombotic agent. nih.gov

Thiazole derivatives are a well-established class of compounds in the context of diabetes treatment, with several targeting key enzymes involved in glucose metabolism. rasayanjournal.co.inrjptonline.org

Research into highly fluorinated 2-imino-1,3-thiazoline derivatives, which include the 4-(4-fluorophenyl)thiazole moiety, has identified potent inhibitors of α-glucosidase. nih.gov This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage post-prandial hyperglycemia. One derivative, 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (6d ), showed significantly stronger inhibitory activity than the standard drug, acarbose. nih.gov

Similarly, a series of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles was evaluated for inhibitory activity against α-amylase, another key digestive enzyme. nih.govacs.org The compound 2-(2-(5-chloro-2-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole (3h ) emerged as a more potent α-amylase inhibitor than acarbose. nih.govacs.org These findings underscore the potential of the 4-(4-fluorophenyl)thiazole scaffold in developing new antidiabetic agents through enzyme inhibition. nih.govacs.org

Table 2: Enzyme Inhibitory Activity of Selected 4-(4-fluorophenyl)thiazole Derivatives

| Compound ID | Target Enzyme | Activity | IC50 Value | Standard Drug (IC50) | Reference |

|---|---|---|---|---|---|

| 6d | α-Glucosidase | Inhibition | 1.47 ± 0.05 μM | Acarbose (35.1 ± 0.14 μM) | nih.gov |

| 3h | α-Amylase | Inhibition | 5.14 ± 0.03 μM | Acarbose (5.55 ± 0.06 μM) | nih.govacs.org |

| 3n | α-Amylase | Inhibition | 5.77 ± 0.05 µM | Acarbose (5.55 ± 0.06 µM) | acs.org |

The thiazole scaffold is recognized for its potential in developing agents active on the central nervous system. nih.goveurekaselect.com Thiazole derivatives have been explored for activity against various CNS targets, including histamine (B1213489) H3 and dopamine (B1211576) receptors. nih.goveurekaselect.com

In the context of neurodegenerative diseases, novel thiazole analogs have been designed and synthesized as potential anticholinesterase agents for Alzheimer's disease. mdpi.com One study focused on 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl derivatives, a close analog to the fluorophenyl series. The rationale was that the lipophilic thiazole group could bind to a key region of the acetylcholinesterase enzyme. mdpi.com While this specific series did not show significant enzyme inhibition, the research demonstrates the continued interest in thiazole derivatives as CNS-active compounds. mdpi.com Other studies have reported on the CNS depressant and sedative-hypnotic activities of various heterocyclic compounds containing the thiazole or the related thiadiazole ring. nih.gov

Structure Activity Relationship Sar and Rational Drug Design for 2 Chloro 4 4 Fluorophenyl 1,3 Thiazole Analogs

Correlating Structural Modifications with Biological Potency and Selectivity

The biological potency and selectivity of 4-phenylthiazole (B157171) derivatives are intricately linked to the nature and position of substituents on both the thiazole (B1198619) and phenyl rings. cambridgemedchemconsulting.com Modifications to this scaffold can lead to significant variations in activity, highlighting the importance of a detailed SAR analysis for the development of optimized pharmacological agents. mdpi.com

Systematic structural modifications of the 2-amino-4-phenylthiazole (B127512) scaffold have led to the development of potent and selective antagonists for A1 and A3 adenosine (B11128) receptors. The introduction of different substituents at the N2 and C5 positions of the thiazole ring has been a key strategy in tuning the affinity and selectivity of these compounds. dntb.gov.ua For instance, certain modifications can result in compounds with sub-nanomolar potency for the A1 receptor, while other changes can yield highly selective A3 receptor antagonists. dntb.gov.ua This demonstrates that even minor alterations to the core structure can dramatically shift the biological target preference.

In the context of anticancer activity, the substitution pattern on the 4-phenylthiazole core is a critical determinant of cytotoxicity. For example, in a series of ureido-substituted 4-phenylthiazole derivatives designed as IGF1R inhibitors for hepatocellular carcinoma, the introduction of morpholine (B109124) or piperidine (B6355638) moieties was a key modification that influenced the compounds' physicochemical properties and binding interactions. nih.gov One particular analog, compound 27, exhibited significantly greater cytotoxicity against HepG2 cells compared to the established drug Sorafenib, underscoring the potential of rational design to yield compounds with superior potency. nih.gov

Furthermore, the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) from a lead series of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) illustrates a successful structural modification strategy. This scaffold alteration led to a significant improvement in antiproliferative activity against melanoma and prostate cancer cells, with potency shifting from the micromolar to the low nanomolar range. nih.gov The SAR for this series was systematically explored by modifying the "A," "B," and "C" rings and the linker connecting them, indicating that a holistic approach to structural modification is essential for maximizing biological efficacy. nih.gov

The following table summarizes the impact of various structural modifications on the biological activity of 4-phenylthiazole analogs, based on findings from different research studies.

dntb.gov.uanih.govnih.govnih.gov| Scaffold/Series | Modification | Biological Target/Activity | Observed Effect on Potency/Selectivity | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | Substituents at N2 and C5 | Adenosine A1/A3 Receptor Antagonism | Modulation of potency and selectivity; led to dual A1/A3 antagonists. | |

| Ureido-substituted 4-phenylthiazole | Introduction of morpholine/piperidine moieties | Anticancer (Hepatocellular Carcinoma) | Enhanced cytotoxicity against HepG2 cells compared to Sorafenib. | |

| 4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) | Modification of A, B, and C rings and linker | Antiproliferative (Melanoma, Prostate Cancer) | Improved potency from µM to low nM range. | |

| Phenylthiazole with 1,3,4-oxadiazole (B1194373) | Insertion of a 1,3,4-oxadiazole ring | Antifungal | Enhanced selectivity and potency against resistant fungal strains. |

Impact of Halogen Substituents (e.g., Chlorine and Fluorine) on Activity and Binding Affinity

Halogen substituents, particularly chlorine and fluorine, play a pivotal role in modulating the biological activity and binding affinity of thiazole derivatives. nih.gov The introduction of these atoms into the molecular scaffold can influence various physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability, which in turn affect how the molecule interacts with its biological target. nih.gov

In the context of 2-amino-4-phenylthiazole derivatives, the position of a chloro substituent on the phenyl ring has been shown to be a critical determinant of antimicrobial activity. For instance, a chloro group at the para position of the phenyl ring was found to be effective in preventing the growth of S. dysenteriae. cambridgemedchemconsulting.com Similarly, in a series of thiazolyl-thiourea derivatives, compounds bearing a 3-chloro-4-fluorophenyl moiety exhibited promising efficacy against staphylococcal species. nih.gov These findings underscore the importance of the electronic and steric properties conferred by halogen atoms in mediating biological responses.

The presence of a 4-fluorophenyl group on the thiazole ring has been specifically shown to enhance the antiglycation potential of certain derivatives. nih.gov This suggests that the fluorine atom, with its high electronegativity and ability to form favorable interactions, can significantly contribute to the compound's biological profile. Furthermore, studies on 2,4-disubstituted thiazoles have revealed that the presence of electron-withdrawing groups, such as halogens (Cl, Br, F), on the benzene (B151609) ring generally favors anticancer activity when compared to unsubstituted or electron-donating group-substituted derivatives. mdpi.com

The following table provides a summary of the observed effects of chlorine and fluorine substituents on the biological activity of various thiazole-based compounds.

cambridgemedchemconsulting.comnih.govnih.govmdpi.comdntb.gov.ua| Thiazole Derivative Series | Halogen Substituent and Position | Biological Activity | Impact on Activity/Binding Affinity | Reference |

|---|---|---|---|---|

| 2-Aminothiazoles | para-Chloro on phenyl ring | Antibacterial (S. dysenteriae) | Prevented growth. | |

| Thiazolyl-thioureas | 3-Chloro-4-fluorophenyl | Antibacterial (Staphylococcal species) | Promising efficacy. | |

| Hydrazinylthiazoles | 4-Fluorophenyl on thiazole ring | Antiglycation | Enhanced potential. | |

| 2,4-Disubstituted thiazoles | Electron-withdrawing groups (Cl, Br, F) on benzene ring | Anticancer | Favored anticancer activity. | |

| N-(4-phenylthiazol-2-yl)benzamides | meta-Chloro on phenyl ring | Antimigration | Superior to ortho-chloro substitution. |

Role of Substituents at the Thiazole Ring Positions (e.g., 2-chloro, 4-(4-fluorophenyl))